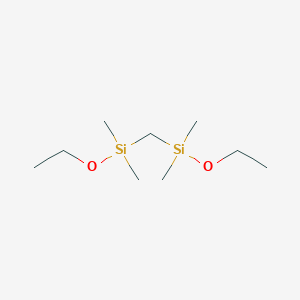

Bis(ethoxydimethylsilyl)methane

Description

Significance of Organosilicon Compounds in Contemporary Research

The significance of organosilicon compounds in modern research is multifaceted. They serve as crucial building blocks in organic synthesis, enabling the construction of complex molecular architectures. illinois.edu Their applications extend to pharmaceuticals, where their biocompatibility and tunable properties are leveraged for drug delivery systems and medical imaging. illinois.edu In the realm of materials science, organosilicon compounds are fundamental to the production of silicones, which are valued for their thermal stability, flexibility, and resistance to moisture and UV radiation. illinois.eduresearchgate.net Furthermore, they are pivotal in the electronics industry, where they are used as insulators and dielectric materials in semiconductor devices. illinois.edu The ability to form a diverse range of structures, including silanes, siloxanes, and silsesquioxanes, allows for the precise tuning of material properties to meet specific application demands. illinois.edu

Evolution of Silyl-Containing Molecules in Materials Science

The journey of silyl-containing molecules in materials science has been one of continuous innovation, particularly in the pursuit of advanced materials for electronic applications. The relentless drive to miniaturize electronic components has fueled the need for insulating materials with ever-lower dielectric constants (low-k) to minimize signal delay and power consumption in integrated circuits. nih.gov

Initially, silicon dioxide (SiO₂) was the material of choice. However, as device dimensions shrank, the focus shifted to organosilicate glasses (OSG), which incorporate carbon to lower the dielectric constant. This led to the development of a variety of organosilicon precursors for chemical vapor deposition (CVD) processes. The evolution of these precursors has been a key factor in advancing low-k dielectric technology. Early precursors were often simple silanes, but the demand for lower dielectric constants and improved mechanical and thermal properties has driven the development of more complex molecules, including those with bridged structures. nih.gov

Specific Research Importance of Bis(ethoxydimethylsilyl)methane Derivatives

This compound, with its characteristic Si-CH₂-Si linkage, and its derivatives are of particular research interest due to their potential to form materials with unique and advantageous properties. The methylene (B1212753) bridge imparts a degree of flexibility to the resulting polymer network while also influencing the material's thermal and mechanical behavior.

Research has shown that derivatives of this compound are valuable precursors for creating advanced materials. For instance, a derivative, 1,4-bis(ethoxydimethylsilyl)benzene, has been used in the synthesis of silicone resins containing silphenylene units. The introduction of these units into the silicone backbone has been shown to significantly enhance the thermal stability of the resulting resin. iaea.org

Furthermore, this compound and related compounds are considered preferred precursors for the fabrication of dielectric films, as highlighted in patent literature. google.comgoogle.com These compounds can be used in processes to create low-k dielectric layers, which are crucial for the performance of modern semiconductor devices. google.comgoogle.com The ability to form methylene-bridged structures is also being explored in the synthesis of periodic mesoporous organosilicas (PMOs), materials with highly ordered pore structures that have potential applications in catalysis, separation, and drug delivery. nih.gov

The following table provides a summary of key properties and applications of this compound and a closely related derivative.

| Property/Application | This compound | 1,4-Bis(ethoxydimethylsilyl)benzene |

| CAS Number | 17887-25-1 | 18297-79-5 |

| Molecular Formula | C₉H₂₄O₂Si₂ | C₁₂H₂₂O₄Si₂ |

| Key Structural Feature | Si-CH₂-Si | Si-C₆H₄-Si |

| Primary Application | Precursor for low-k dielectric films and polymers. google.comresearchgate.net | Precursor for thermally stable silicone resins. iaea.org |

| Research Focus | Enhancing dielectric properties of thin films. google.com | Improving thermal and mechanical properties of silicones. iaea.org |

Detailed Research Findings

The utility of this compound derivatives is underscored by specific research findings. A study on the thermal degradation of a silicone resin synthesized using 1,4-bis(ethoxydimethylsilyl)benzene demonstrated the superior thermal stability imparted by the silphenylene units. The degradation process under a nitrogen atmosphere was observed to occur in distinct stages, with the cleavage of the Si-C₆H₄-Si bonds being a key degradation pathway at higher temperatures. iaea.org This detailed understanding of the degradation mechanism is crucial for designing materials with enhanced high-temperature performance.

The following interactive data table presents the thermal degradation stages of a silicone resin containing silphenylene units derived from 1,4-bis(ethoxydimethylsilyl)benzene.

| Degradation Stage | Temperature Range (°C) | Primary Degradation Mechanism |

| 1 | 340–430 | Caused by residual Si-OH groups. iaea.org |

| 2 | 430–675 | Cleavage of Si-C₆H₄-Si bonds. iaea.org |

| 3 | 675–820 | Escape of methane (B114726) due to radical reactions. iaea.org |

This type of detailed thermal analysis provides invaluable data for materials scientists seeking to develop robust materials for demanding applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O2Si2/c1-7-10-12(3,4)9-13(5,6)11-8-2/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPRUQCZUHFSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17887-25-1 | |

| Record name | Bis(dimethylethoxysilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Bis Ethoxydimethylsilyl Methane and Its Analogs

Direct Synthetic Strategies for Bis(ethoxydimethylsilyl)methane

The direct synthesis of this compound, a compound with the molecular formula C9H24O2Si2 and a molecular weight of 220.46 g/mol , hinges on the formation of stable silicon-oxygen and silicon-carbon bonds. cymitquimica.comnih.gov Key methodologies are centered on creating the ethoxy-silicon linkage on a pre-formed bis(dimethylsilyl)methane backbone.

Interactive Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17887-25-1 | nih.gov |

| Molecular Formula | C9H24O2Si2 | cymitquimica.com |

| Molecular Weight | 220.46 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | ethoxy-[[ethoxy(dimethyl)silyl]methyl]-dimethylsilane | nih.gov |

| Appearance | Straw Liquid | cymitquimica.com |

Alkoxylation and Alcoholysis Pathways

Alkoxylation, in the context of chlorosilane chemistry, and the related alcoholysis of hydrosilanes are the most direct and established methods for synthesizing alkoxysilanes like this compound.

One primary pathway involves the reaction of bis(chlorodimethylsilyl)methane with ethanol (B145695). In this nucleophilic substitution reaction, the chlorine atoms, which are good leaving groups, are replaced by ethoxy groups. The reaction typically requires a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to act as a scavenger for the hydrogen chloride (HCl) byproduct that is formed. This prevents the acidic HCl from catalyzing undesirable side reactions, such as the cleavage of the newly formed Si-O-C bonds.

Reaction Scheme: Cl-Si(CH3)2-CH2-Si(CH3)2-Cl + 2 CH3CH2OH + 2 R3N → CH3CH2O-Si(CH3)2-CH2-Si(CH3)2-OCH2CH3 + 2 R3N·HCl

A second major pathway is the catalytic alcoholysis of a hydrosilane precursor, bis(dimethylsilyl)methane. The Si-H bond is generally unreactive toward alcohols under neutral conditions. tandfonline.com However, in the presence of a suitable catalyst, such as a platinum complex (e.g., Karstedt's catalyst or Speier's catalyst), the reaction proceeds efficiently to yield the corresponding alkoxysilane and hydrogen gas. tandfonline.comtandfonline.com This method is advantageous due to its clean nature, with the only byproduct being hydrogen.

Reaction Scheme: H-Si(CH3)2-CH2-Si(CH3)2-H + 2 CH3CH2OH --(Pt catalyst)--> CH3CH2O-Si(CH3)2-CH2-Si(CH3)2-OCH2CH3 + 2 H2

Hydrosilylation Approaches in Organosilicon Synthesis

Hydrosilylation is a fundamental process in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. mcmaster.ca While not a direct method for adding the ethoxy groups, it is a powerful technique for constructing the carbon-silicon bonds of the molecular backbone.

The synthesis of geminal bis(silanes) (compounds with a Si-C-Si linkage) can be achieved through specialized hydrosilylation strategies. For example, the metal-free dihydrosilylation of terminal alkynes, catalyzed by B(C6F5)3, can produce 1,1-bis(silanes). nih.gov This reaction proceeds in two steps: a first hydrosilylation of the alkyne to a vinylsilane, followed by a second hydrosilylation of the vinylsilane to the geminal bis(silane). The chemoselectivity can be controlled by the choice of hydrosilanes used in the reaction. nih.gov While this method typically yields a substituted carbon bridge (Si-C(R)-Si), it exemplifies a hydrosilylation-based approach to the core structure.

Although direct synthesis of a methylene (B1212753) (-CH2-) bridge via standard hydrosilylation is not typical, the technique is crucial for preparing various organosilane precursors that can then be used in other synthetic steps. tum.degoogle.com

Other Established Organosilicon Synthetic Routes

The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust method for forming carbon-silicon bonds, essential for creating the precursor bis(dimethylsilyl)methane. google.comyoutube.com

A common strategy involves the reaction of a dihalomethane, such as dichloromethane (B109758) (CH2Cl2), with a silyl-Grignard reagent. Alternatively, and often more practically, a di-Grignard reagent of methane (B114726) (which is highly reactive and used in situ) or a related geminal di-magnesium compound can be reacted with a chlorosilane like chlorodimethylsilane (B94632).

A more widely used approach is the coupling reaction between an organohalosilane and a Grignard reagent derived from an organic halide. google.com To construct the bis(dimethylsilyl)methane backbone, one could react chlorodimethylsilane with a methylene-bridged Grignard reagent like methylene magnesium bromide.

Reaction Scheme: 2 (CH3)2SiHCl + BrMg-CH2-MgBr → H-Si(CH3)2-CH2-Si(CH3)2-H + 2 MgBrCl

This method effectively constructs the Si-CH2-Si skeleton, yielding the bis(dimethylsilyl)methane precursor, which can then be converted to the final ethoxy-functionalized product via the alcoholysis pathway described previously.

Synthesis of Structurally Related Bis(silyl)methane Derivatives

The synthetic principles applied to this compound are readily extended to its structural analogs, demonstrating the versatility of these organosilicon reactions.

Bis(methyldimethoxysilyl)methane Preparative Methods

Bis(methyldimethoxysilyl)methane is a closely related analog used in the preparation of silicon oxide materials. google.com Its synthesis follows the same pathways as its ethoxy counterpart.

From Bis(chlorodimethylsilyl)methane: The reaction of bis(chlorodimethylsilyl)methane with methanol (B129727) in the presence of an HCl scavenger yields bis(methyldimethoxysilyl)methane.

From Bis(dimethylsilyl)methane: The platinum-catalyzed alcoholysis of bis(dimethylsilyl)methane with methanol provides a clean route to the desired methoxy-functionalized product.

Interactive Table: Properties of Bis(methyldimethoxysilyl)methane

| Property | Value | Reference |

|---|---|---|

| CAS Number | 18297-79-5 | chemicalbook.com |

| Molecular Formula | C7H20O4Si2 | chemicalbook.com |

| Synonym | Si,Si,Si',Si'-tetramethoxy-Si,Si'-dimethyl-Si,Si'-methanediyl-bis-silane | chemicalbook.com |

Tris(alkoxydimethylsilyl)methane Precursor Chemistry

The chemistry of tris(silyl)methanes provides a well-documented precedent for the reactions discussed above. The synthesis of tris(alkoxydimethylsilyl)methane derivatives has been successfully achieved through the catalytic alcoholysis of the parent hydrosilane, tris(dimethylsilyl)methane ((HMe2Si)3CH). tandfonline.comtandfonline.com

In these preparations, various functionalized alcohols are reacted with tris(dimethylsilyl)methane in the presence of Karstedt's catalyst. tandfonline.comtandfonline.com The reactions proceed smoothly under mild, aerobic conditions to afford the corresponding tris(alkoxydimethylsilyl)methanes in good yields. This work demonstrates the high efficacy of platinum-catalyzed alcoholysis for converting multiple Si-H bonds within a single molecule to Si-OR bonds, reinforcing this pathway as a key strategy in the synthesis of polysilylalkoxy-methane compounds. tandfonline.comresearchgate.net

Ferrocene-Cored Polysilyl Ether Synthesis

The integration of organometallic moieties like ferrocene (B1249389) into polysiloxane structures has led to the development of materials with unique redox, thermal, and electronic properties. The synthesis of ferrocene-cored polysilyl ethers can be achieved through several methodologies, primarily involving condensation or dehydrocoupling reactions.

One prominent method involves the condensation polymerization of ferrocene-containing diols or dicarboxylic acid derivatives with silicon-containing co-monomers. For instance, new poly(silyl ester)s incorporating ferrocene units within the main chain have been synthesized. This was accomplished through the solution condensation polymerization of 1,1'-di(chlorocarbonyl)ferrocene with a silicon-containing diol, such as 1,3-bis(hydroxy)-tetramethyldisiloxane. This AA/BB monomer system results in a polymer with a disiloxane (B77578) spacer between the silyl (B83357) ester groups.

Another versatile approach is the catalytic dehydrocoupling reaction. Branched polysilyl ethers with a ferrocene core have been synthesized by treating 1,1'-bis[tris(dimethylsilyl)methyl]alkylferrocenes with various alcohols in the presence of a Karstedt catalyst researchgate.net. This reaction proceeds through the formation of Si-O bonds via the elimination of hydrogen gas. The synthesis starts with the acylation of ferrocene, followed by reduction and subsequent reaction with tris(hydridodimethylsilyl)methyllithium, (HMe2Si)3CLi, to yield the Si-H functionalized ferrocene precursor. The final step is the dehydrocoupling of this precursor with alcohols.

The following table summarizes the reaction conditions for the synthesis of a ferrocene-cored polysilyl ether via dehydrocoupling researchgate.net.

Table 1: Synthesis of Ferrocenyl Silyl Ether via Dehydrocoupling

| Entry | Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | Karstedt | Toluene | RT | 10 | 90 |

| 2 | Ethanol | Karstedt | Toluene | RT | 12 | 92 |

| 3 | Propanol | Karstedt | Toluene | RT | 12 | 89 |

| 4 | Isopropanol | Karstedt | Toluene | 50 | 20 | 85 |

| 5 | Butanol | Karstedt | Toluene | 50 | 24 | 88 |

These synthetic strategies allow for the creation of diverse ferrocene-containing polysiloxanes, where the ferrocene unit can act as a central core from which polymer chains radiate.

Catalytic Systems in Bis(silyl)methane Synthesis

The synthesis of bis(silyl)methanes and related organosilicon compounds relies heavily on efficient catalytic systems to facilitate the formation of silicon-carbon and silicon-oxygen bonds. Noble metal complexes, Lewis acids, and heterogeneous catalysts are pivotal in these transformations.

Noble Metal Catalysis, e.g., Karstedt Catalyst

Noble metal catalysts, particularly platinum complexes, are paramount in hydrosilylation reactions, a key method for forming Si-C bonds. Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is one of the most active and widely used catalysts for this purpose. uwaterloo.caqualitas1998.netresearchgate.net It facilitates the addition of a Si-H bond across an unsaturated C-C bond, such as in an alkene, to produce a silylalkane.

The generally accepted mechanism for this reaction is a modification of the Chalk-Harrod mechanism, which involves several key steps princeton.edunih.gov:

Oxidative addition of the hydrosilane (R3SiH) to the Pt(0) center, forming a Pt(II) hydride complex.

Coordination of the alkene to the platinum complex.

Insertion of the alkene into the Pt-H bond (hydrometallation).

Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

Karstedt's catalyst is highly efficient, often requiring only parts-per-million concentrations. qualitas1998.net It is utilized in a wide array of applications, from the synthesis of simple organosilanes to the crosslinking of silicone polymers to form elastomers and coatings. The catalyst's high activity allows reactions to proceed under mild conditions with high selectivity.

The table below presents data on the hydrosilylation of 1-octene (B94956) with various silanes, demonstrating the efficiency of Karstedt's catalyst.

Table 2: Hydrosilylation of 1-Octene Catalyzed by Karstedt's Catalyst

| Silane (B1218182) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Triethoxysilane | 0.001 | 80 | 1 | >99 |

| Trimethoxysilane | 0.001 | 80 | 1 | >99 |

| Heptamethyltrisiloxane | 0.005 | 72 | 0.5 | >98 |

| Phenylsilane | 0.01 | 25 | 2 | 95 |

Lewis Acid Catalysis in Siloxane Formation

The formation of siloxane (Si-O-Si) bonds, central to the structure of compounds like this compound, can be effectively catalyzed by Lewis acids. This approach is particularly useful in non-hydrolytic sol-gel processes and the Piers-Rubinsztajn reaction, which avoid the use of water and the formation of silanol (B1196071) intermediates. researchgate.net

In these reactions, a Lewis acid activates an alkoxysilane towards nucleophilic attack by another silicon-containing species. For example, the reaction between an alkoxysilane (R'O-SiR3) and a hydridosilane (H-SiR3) can be promoted by a strong Lewis acid like B(C6F5)3. The proposed mechanism involves the coordination of the Lewis acid to the oxygen atom of the alkoxy group, making the silicon atom more electrophilic and susceptible to hydride attack.

Lewis acids are also highly active catalysts for silanol polycondensation, where they can limit the formation of undesirable cyclic siloxane byproducts. The activity of metal-based Lewis acids in these systems is influenced by the nature of the metal cation and the coordinating ability of its ligands. Weakly coordinating ligands, such as trifluoromethanesulfonate, tend to result in higher catalytic activity.

A variety of Lewis acids have been shown to be effective, including metal halides (e.g., FeCl3, BiCl3) and organoboranes. researchgate.netunm.edu These catalysts are crucial for the controlled synthesis of polysiloxanes and related materials under specific, often anhydrous, conditions.

Heterogeneous Catalytic Approaches for Bis(indolyl)methane Analogs

While not directly used for bis(silyl)methane synthesis, the synthesis of bis(indolyl)methanes (BIMs) provides a valuable analogy for the application of heterogeneous catalysis in forming methylene-bridged compounds. BIMs are synthesized by the reaction of an aldehyde with two equivalents of indole, a reaction that is typically acid-catalyzed.

The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. matilda.scienceresearchgate.net A wide range of solid acid catalysts have been employed for BIM synthesis.

Examples of heterogeneous catalysts used in the synthesis of bis(indolyl)methanes include:

Amberlyst-15: A sulfonic acid-functionalized polymer resin that has shown high yields (around 87%) when used in solvents like tetrahydrofuran. iiste.org

Ga-MCM-41-SO3H: A mesoporous silica-based material functionalized with sulfonic acid groups, which provides high product yields (up to 98%) under mild conditions and is reusable. matilda.scienceresearchgate.net

NiSO4·6H2O: A simple, reusable, and efficient catalyst for the reaction at room temperature.

Acid-functionalized silica (B1680970): Materials like HCl/silica gel have been used effectively under solvent-free conditions. benthamscience.com

The following table shows the efficiency of various heterogeneous catalysts in the synthesis of bis(indolyl)methane from benzaldehyde (B42025) and indole.

Table 3: Heterogeneous Catalysis in Bis(indolyl)methane Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | THF | 65 °C | - | 87 | iiste.org |

| Ga-MCM-41-SO3H | Dichloromethane | RT | 10 min | 98 | matilda.science |

| NiSO4·6H2O | Ethanol | RT | 10 min | 96 | |

| Polyvinylsulfonic acid | Water | 80 °C | 50 min | 94 | benthamscience.com |

These examples from the synthesis of analogous bis(indolyl)methanes highlight the potential for developing robust, reusable heterogeneous catalytic systems for the synthesis of bis(silyl)methanes and related compounds.

Reaction Mechanisms and Chemical Transformations of Bis Ethoxydimethylsilyl Methane Systems

Hydrolysis and Condensation Mechanisms

The conversion of bis(ethoxydimethylsilyl)methane into a polysiloxane material proceeds through a two-step reaction mechanism: hydrolysis of the ethoxy groups to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges. psu.edunih.gov These reactions can be catalyzed by either acids or bases. unm.edu

The general reactions can be summarized as follows:

Hydrolysis: ≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH unm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O unm.edu

Alcohol Condensation: ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH unm.edu

Kinetic Studies of Alkoxysilane Hydrolysis

The rate of hydrolysis for alkoxysilanes is influenced by several factors, including pH, the nature of the alkoxy group, and the other substituents on the silicon atom. nih.govunm.edu Kinetic studies reveal that the hydrolysis rate is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions. unm.edu

The steric bulk of the alkoxy group plays a crucial role in determining the reaction rate. researchgate.net Smaller alkoxy groups, such as methoxy (B1213986) (-OCH₃), hydrolyze significantly faster than larger groups like ethoxy (-OC₂H₅). This is because the smaller size of the methoxy group presents less steric hindrance to the incoming water molecule during the nucleophilic attack on the silicon atom. researchgate.netgelest.com For instance, a methoxysilane (B1618054) can hydrolyze 6 to 10 times faster than its corresponding ethoxysilane (B94302) analog. gelest.com The substitution of electron-donating alkyl groups for alkoxy groups on the silicon atom can also influence the reaction rates by affecting the stability of the transition states. unm.edu

| Factor | Effect on Hydrolysis Rate | Rationale | Citation |

|---|---|---|---|

| pH | Minimum rate at pH ~7; increases in acidic or basic conditions. | Catalysis by H⁺ (protonation of alkoxy group) or OH⁻ (nucleophilic attack on Si). | unm.edu |

| Alkoxy Group Size | Decreases with increasing steric bulk (e.g., Methoxy > Ethoxy). | Increased steric hindrance impedes the approach of water to the silicon center. | researchgate.netgelest.com |

| Substituents on Silicon | Electron-donating groups (e.g., alkyl) can alter the polarity and reactivity of the Si center. | Inductive effects stabilize or destabilize charged transition states. | unm.edu |

Polycondensation Reaction Pathways and Network Formation

As a bifunctional monomer, this compound possesses two silicon atoms, each bearing two hydrolyzable ethoxy groups. This structure allows it to form linear or cyclic polymers through polycondensation. nih.gov The process begins with the hydrolysis of the ethoxy groups to yield reactive silanol intermediates. These silanols then condense with other silanols or remaining ethoxy groups, eliminating water or ethanol (B145695), respectively, to form siloxane (Si-O-Si) linkages. nih.govunm.edu

The initial stages of polycondensation lead to the formation of short-chain linear oligomers or small cyclic species. As the reaction progresses, these oligomers grow in length and can interconnect, eventually leading to the formation of a high-molecular-weight polymer network. nih.gov The structure of the final material is highly dependent on the reaction conditions. For example, acid-catalyzed reactions with limited water tend to produce weakly branched, "polymeric" networks, while base-catalyzed processes with excess water often result in more highly branched, "colloidal" particle-like structures. unm.edu A similar compound, 1,4-bis(ethoxydimethylsilyl)benzene, has been used in co-hydrolysis and polycondensation reactions to synthesize silicone resins, demonstrating the capability of such bis-silane structures to act as network formers. researchgate.net

Role of Alkoxy Functionality in Reactivity

The nature of the alkoxy group is a key determinant of an alkoxysilane's reactivity. sinosil.com In this compound, the ethoxy functionality results in a slower rate of hydrolysis compared to its methoxy-functionalized counterpart, bis(methoxydimethylsilyl)methane. gelest.comdakenchem.com

This reduced reactivity offers practical advantages in certain applications. The slower hydrolysis rate allows for a longer working time, or pot life, after the components are mixed and before significant curing or gelation occurs. sinosil.com Conversely, the primary byproduct of hydrolysis is ethanol, which is significantly less hazardous than the methanol (B129727) produced from methoxysilanes. sinosil.com This makes ethoxy-functional silanes a more favorable choice in terms of occupational health and safety.

| Alkoxy Group | Relative Hydrolysis Rate | Byproduct | Key Characteristics | Citation |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Fast | Methanol | High reactivity, rapid curing. | gelest.comsinosil.com |

| Ethoxy (-OC₂H₅) | Slow | Ethanol | Slower curing, longer pot life, less hazardous byproduct. | gelest.comsinosil.com |

Sol-Gel Chemistry and Siloxane Network Evolution

Sol-gel chemistry provides a versatile method for producing oxide materials from molecular precursors. rsc.org While the hydrolytic route is most common, non-hydrolytic sol-gel (NHSG) processes offer alternative pathways that avoid water and can provide better control over the final material's structure and homogeneity. mdpi.com

Non-Hydrolytic Sol-Gel Processes in Materials Fabrication

Non-hydrolytic sol-gel (NHSG) processes are conducted in organic media, where the oxygen for the oxide network is supplied by organic compounds rather than water. rsc.orgnih.gov These methods offer excellent control over reaction stoichiometry and can produce highly homogeneous materials. mdpi.com

Several NHSG reaction pathways exist. A common route involves the reaction between a metal or silicon halide (e.g., SiCl₄) and an oxygen donor like an alkoxide, ether, or alcohol. mdpi.comnih.gov For a precursor like this compound, a potential NHSG reaction could involve its condensation with a chlorosilane, eliminating an alkyl chloride. The general principle relies on the cleavage of carbon-oxygen bonds to generate the siloxane network. nih.gov The "benzyl alcohol route" is another versatile NHSG method where benzyl (B1604629) alcohol acts as the solvent, oxygen source, and capping agent, reacting with precursors like metal alkoxides or chlorides to form oxide nanoparticles. mdpi.com

Lewis Acid Promoted Siloxane Bond Formation Mechanisms

Lewis acids are effective catalysts for forming siloxane bonds through non-hydrolytic pathways, often under mild conditions. researchgate.net A prominent example is the Piers-Rubinsztajn (P-R) reaction, which involves the condensation of a hydrosilane (containing a Si-H bond) with an alkoxysilane (containing a Si-OR bond). researchgate.net

This reaction is typically catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. researchgate.net The mechanism involves the activation of the hydrosilane by the Lewis acid, followed by a nucleophilic attack from the alkoxysilane. The process results in the formation of a stable Si-O-Si bond and the release of an alkane as the sole byproduct. researchgate.net This reaction is highly efficient for creating well-defined polysiloxane architectures, including linear polymers and resins. researchgate.netresearchgate.net this compound, as an alkoxysilane, could be polymerized using this method by reacting it with a suitable bis(hydrosilane) in the presence of a Lewis acid catalyst. Other Lewis acids, such as bismuth(III) chloride (BiCl₃), have also been shown to effectively promote functional group exchange reactions between alkoxysilanes and chlorosilanes, providing another non-hydrolytic route to siloxane-based materials. waseda.jp

Precursor Behavior in Gelation and Xerogel Formation

This compound serves as a versatile precursor in the sol-gel process, a method used to produce solid materials from small molecules. This process is fundamental to the creation of gels and, upon drying, xerogels. The mechanism involves two primary steps: hydrolysis and condensation.

During the initial hydrolysis stage, the ethoxy groups (-OC2H5) on the silicon atoms react with water. This reaction, often catalyzed by an acid or base, replaces the ethoxy groups with hydroxyl groups (-OH), forming reactive silanol intermediates.

Following hydrolysis, the condensation reactions commence. The newly formed silanol groups are highly reactive and can condense with other silanol groups or with remaining ethoxy groups. This process releases water or ethanol, respectively, and forms stable siloxane bridges (Si-O-Si). As these condensation reactions continue, a three-dimensional network structure is built, leading to the formation of a gel—a solid network encapsulating the solvent phase.

The structure of this compound, with two silicon atoms bridged by a methane (B114726) group, allows it to act as a flexible linker within the gel network. Upon drying, the solvent is removed from the gel, causing the network to shrink and form a porous, solid material known as a xerogel. The properties of the final xerogel, such as pore size and surface chemistry, are heavily influenced by the synthesis conditions and the nature of the precursors used. nih.gov For instance, the use of bridged silane (B1218182) precursors can lead to the formation of either microporous or mesoporous materials depending on the reaction parameters. nih.gov

Table 1: Sol-Gel Mechanism of this compound

| Step | Reaction | Description |

| Hydrolysis | ≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH | The ethoxy groups are replaced by hydroxyl groups (silanols), activating the molecule for condensation. |

| Condensation | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O | Two silanol groups react to form a siloxane bridge and a water molecule. |

| Condensation | ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH | A silanol group reacts with an ethoxy group to form a siloxane bridge and an ethanol molecule. |

Crosslinking and Interfacial Coupling Mechanisms

In the fabrication of silicone elastomers, crosslinking is a critical process that transforms liquid silicone polymers into a solid, elastic material. This compound can function as an effective crosslinking agent, particularly in condensation-cure systems. Silicone elastomers are typically based on polydimethylsiloxane (B3030410) (PDMS) chains that require linking to form a durable network. dtu.dknih.gov

The crosslinking mechanism begins with the hydrolysis of the ethoxy groups on the this compound molecule to form reactive silanol groups, as described in the gelation section. These silanols can then react with the terminal hydroxyl groups present on the PDMS polymer chains. This condensation reaction forms strong, flexible siloxane (Si-O-Si) bonds that link the individual polymer chains together. nih.gov Because each molecule of this compound contains two silicon atoms, it can form bridges between two different polymer chains, contributing to the three-dimensional network structure that gives the elastomer its characteristic properties of elasticity and mechanical strength. dtu.dk

Table 2: Crosslinking Reaction in Silicone Elastomers

| Reactants | Mechanism | Resulting Structure |

| Bis(ethoxydimethylsilyl)methaneHydroxyl-terminated PDMS | Condensation Cure: The hydrolyzed silanol groups on the crosslinker react with the hydroxyl end-groups of the PDMS chains. | A crosslinked network where PDMS chains are interconnected by ~PDMS-O-Si(CH₃)₂-CH₂-Si(CH₃)₂-O-PDMS~ bridges. |

The ability of coatings and sealants to adhere to substrates is paramount for their performance. Organofunctional silanes, including bis-silanes like this compound, are widely used as adhesion promoters because they can form a durable chemical bridge between an inorganic substrate and an organic polymer matrix. specialchem.comresearchgate.net The mechanism is twofold, relying on the different reactivity of the functional groups on the silane molecule. specialchem.com

First, the hydrolyzable ethoxy groups react with moisture present at the substrate surface to form silanol groups. These silanol groups then form strong, covalent oxane bonds (e.g., Si-O-Substrate) with hydroxyl groups on the surface of inorganic materials like glass, metals, and silica (B1680970). specialchem.com

Second, the non-hydrolyzable organic part of the molecule—the dimethylsilyl-methane-dimethylsilyl backbone—establishes a bond with the bulk polymer matrix. This connection can be formed through physical entanglement or by co-reacting with the polymer during the curing process. ncsu.edu This dual functionality creates a robust link at the interface, significantly improving adhesion and the long-term durability of the bond in various environments. researchgate.net

Table 3: Interfacial Bonding Mechanism

| Interface | Bonding Reaction | Description |

| Silane-Substrate | Hydrolysis of ethoxy groups to silanols, followed by condensation with substrate hydroxyl groups (e.g., on glass, metal). | Forms strong, covalent Si-O-Substrate bonds, anchoring the molecule to the inorganic surface. specialchem.com |

| Silane-Polymer | The organic backbone of the silane physically entangles or co-reacts with the organic polymer matrix. | Creates a compatible and durable link between the adhesion promoter and the bulk polymer. ncsu.edu |

Mechanistic Investigations of Side Reactions in Polymerization

While this compound is effective in forming stable networks, side reactions can occur during polymerization or under conditions of thermal stress, potentially impacting the final properties of the material. Mechanistic studies, often performed on analogous structures like 1,4-bis(ethoxydimethylsilyl)benzene, reveal potential degradation pathways. researchgate.net

One significant side reaction involves the degradation initiated by residual, unreacted silanol (Si-OH) groups. These groups can be present due to incomplete condensation and can act as weak points in the polymer network, potentially leading to hydrolytic degradation over time, especially at moderately elevated temperatures. researchgate.net

A more severe degradation pathway can occur at higher temperatures, involving the cleavage of the silicon-carbon bonds within the molecule's backbone. For this compound, this would involve the scission of the Si-CH₂-Si bridge. This type of cleavage breaks the crosslinks or the main polymer chain, leading to a loss of structural integrity and mechanical strength. researchgate.net

At even higher temperatures, further degradation can occur through radical reactions. This can involve the cleavage of the Si-CH₃ bonds, resulting in the release of methane gas and the formation of highly reactive radical species that can trigger further, often uncontrolled, degradation and rearrangement of the polymer network. researchgate.net

Table 4: Potential Side Reactions and Degradation Mechanisms

| Condition | Proposed Side Reaction | Resulting Effect |

| Moderate Heat (in presence of moisture) | Degradation initiated by residual Si-OH groups. | Weakening of the polymer network due to hydrolysis. researchgate.net |

| High Temperature | Cleavage of the Si-CH₂-Si backbone bonds. | Loss of crosslink density and mechanical failure. researchgate.net |

| Very High Temperature | Radical cleavage of Si-CH₃ bonds. | Formation of methane gas and further uncontrolled degradation of the polymer structure. researchgate.net |

Advanced Characterization Techniques in the Analysis of Bis Ethoxydimethylsilyl Methane Systems

Spectroscopic Analysis of Molecular Structure and Bonding

Spectroscopic techniques are fundamental in elucidating the structural features of bis(ethoxydimethylsilyl)methane. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide critical data for structural confirmation. iaea.org

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The dimethylsilyl protons appear as a singlet, and the bridging methylene (Si-CH₂-Si) protons also produce a distinct signal. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent oxygen and silicon atoms. libretexts.orgsigmaaldrich.comcarlroth.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. pitt.eduresearchgate.net Each unique carbon atom in this compound gives rise to a separate resonance. The chemical shifts of the ethoxy carbons, the methyl carbons attached to silicon, and the bridging methylene carbon are all distinguishable, further confirming the molecular structure. mdpi.comdiva-portal.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. researchgate.net It provides direct information about the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single type of silicon environment. The chemical shift of this signal is indicative of the ethoxydimethylsilyl group. spectrabase.com

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Si-CH₃ | ~0.1 | Singlet |

| ¹H | Si-CH₂-Si | ~ -0.2 | Singlet |

| ¹H | O-CH₂-CH₃ | ~3.6 | Quartet |

| ¹H | O-CH₂-CH₃ | ~1.2 | Triplet |

| ¹³C | Si-CH₃ | ~-2.0 | |

| ¹³C | Si-CH₂-Si | ~2.0 | |

| ¹³C | O-CH₂-CH₃ | ~58.0 | |

| ¹³C | O-CH₂-CH₃ | ~18.0 | |

| ²⁹Si | (CH₃)₂(C₂H₅O)Si- | Varies |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.compitt.edunih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. spectrabase.comresearchgate.netalfa-chemistry.com

Key vibrational bands include:

Si-O-C stretching: Strong absorptions are typically observed in the region of 1080-1100 cm⁻¹.

Si-CH₃ rocking and Si-C stretching: These vibrations give rise to bands around 840 and 1250 cm⁻¹, respectively.

C-H stretching: Absorptions from the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. researchgate.net

CH₂ and CH₃ deformation: These vibrations appear in the 1390-1470 cm⁻¹ range.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. researchgate.netresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3000 | C-H stretch (from alkyl groups) |

| 1390-1470 | CH₂ and CH₃ deformation |

| 1250 | Si-CH₃ stretch |

| 1080-1100 | Si-O-C stretch |

| 840 | Si-CH₃ rock |

Mass Spectrometry (MS, EI-MS) for Compound Identification

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. iaea.orgspectrabase.com In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. rsc.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. docbrown.info Additionally, a characteristic fragmentation pattern will be observed. Common fragmentation pathways for organosilicon compounds involve the cleavage of Si-C and Si-O bonds. libretexts.orgspectroscopyonline.com The resulting fragment ions provide valuable structural information and serve as a fingerprint for the compound.

Thermal Degradation Behavior and Mechanistic Pathways

Understanding the thermal stability and decomposition mechanisms of materials derived from this compound is crucial for their application, particularly in the formulation of polymers and resins.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (e.g., TGA-FTIR, GC-MS)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cnrs.frnih.gov It is used to evaluate the thermal stability of materials. When coupled with evolved gas analysis techniques like FTIR or Gas Chromatography-Mass Spectrometry (GC-MS), TGA can provide detailed information about the decomposition products. spectrabase.comresearchgate.netkobv.de

For polymers derived from this compound, TGA can reveal the onset temperature of degradation, the rate of weight loss, and the amount of residual char at high temperatures. researchgate.netresearchgate.net The evolved gases, identified by TGA-FTIR or TGA-GC-MS, offer insights into the chemical reactions occurring during degradation. iaea.orgeag.com For instance, the detection of methane (B114726) in the evolved gas from a silicone resin suggests the cleavage of Si-CH₃ bonds. researchgate.netwashington.edunih.govresearchgate.netcopernicus.org

Elucidation of Degradation Mechanisms in Silane-Derived Polymers

The degradation of polymers derived from silanes like this compound can proceed through various complex mechanisms. mdpi.comnih.gov These mechanisms are influenced by the polymer structure, the presence of different functional groups, and the degradation environment (e.g., inert or oxidative atmosphere).

In silicone resins, thermal degradation can occur in multiple stages. iaea.orgresearchgate.net An initial stage might involve the condensation of residual silanol (B1196071) (Si-OH) groups, leading to the formation of water and further cross-linking. nist.gov At higher temperatures, the cleavage of Si-C and C-C bonds can occur, resulting in the release of hydrocarbons like methane. researchgate.net Radical reactions can also play a significant role in the degradation process, leading to chain scission and the formation of volatile cyclic siloxanes. researchgate.net The specific degradation pathways are elucidated by analyzing the data from TGA and evolved gas analysis, in conjunction with the spectroscopic characterization of the polymer before and after thermal treatment. iaea.orgresearchgate.net

Microstructural and Morphological Characterization of Derived Materials

Advanced Electron Microscopy (e.g., HAADF-STEM) for Nanoscale Structures

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for probing the nanoscale structure and composition of polymer-derived ceramics (PDCs). Because the image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), it allows for the direct visualization of elemental distribution at high resolution.

In SiOC systems derived from precursors like this compound, HAADF-STEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) can map the distribution of silicon, carbon, and oxygen. researchgate.netmpg.de This is critical for identifying phase separation, such as the formation of silica-rich domains or free carbon clusters within the amorphous SiOC matrix. researchgate.net Studies on related silicon oxycarbonitride systems have shown that elements are generally distributed throughout the structure, but significant local compositional variations can be consistently observed. researchgate.net For instance, analysis can reveal a heterogeneous distribution of carbon, sometimes concentrated at the edges of particles, while the silicon matrix remains relatively uniform. researchgate.net

In composite materials where the ceramic matrix is reinforced with nanomaterials, HAADF-STEM is indispensable for visualizing the filler-matrix interface and assessing the quality of dispersion. mpg.de

Table 1: Nanoscale Compositional Analysis using HAADF-STEM in Polymer-Derived Ceramics This table is interactive. Click on the headers to sort.

| Sample Type | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Silicon Oxycarbonitride Ceramic | HAADF-STEM, EELS | Revealed local heterogeneous distribution of Carbon, Nitrogen, and Oxygen within a uniform Silicon matrix. | researchgate.net |

| SWCNT/Si-C-N Composite | HAADF-STEM, EELS | Confirmed the presence and chemical functionalization of single-walled carbon nanotubes within the ceramic matrix. | mpg.de |

| High-Entropy PDCs | HAADF-STEM, STEM-EDS | Showed uniform distribution of multiple metallic elements and silicon at the nanoscale in a (TiZrHfMoW)SiC ceramic. | mdpi.com |

X-ray Absorption Spectroscopy (XAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAFS) provides invaluable information about the local atomic environment of a specific element, making it ideal for studying the amorphous or poorly crystalline structures common in materials derived from this compound. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination chemistry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides quantitative information on bond distances, coordination number, and identity of neighboring atoms.

For SiOC materials, Si K-edge XAFS can elucidate the bonding arrangements around silicon atoms. It can distinguish between different environments, such as Si-O and Si-C bonds, and quantify their respective bond lengths and coordination numbers. This is crucial for understanding the degree of chemical cross-linking and the structure of the amorphous network. Studies on related silicon carbide (SiC) materials have used EXAFS to determine that the Si-C bond length can change with doping, indicating substitution within the lattice. spiedigitallibrary.orgresearchgate.net Similarly, analysis of SiO2/SiC interfaces has successfully determined the Si-O interatomic distance on the silica (B1680970) side of the interface, suggesting a structure similar to tridymite. tytlabs.co.jp This level of detail is essential for understanding how the precursor chemistry translates to the final atomic-scale structure of the ceramic.

Table 2: Local Atomic Environment Data from XAFS/EXAFS on Silicon-Based Materials This table is interactive. Click on the headers to sort.

| Material System | Element Edge | Technique | Measured Parameter | Value | Reference |

|---|---|---|---|---|---|

| 6H-Silicon Carbide | Si K-edge | EXAFS | Si-C bond length | Decreases with N-doping | spiedigitallibrary.orgresearchgate.net |

| 6H-Silicon Carbide | Si K-edge | EXAFS | Si-Si bond length | Little change with N-doping | spiedigitallibrary.orgresearchgate.net |

| SiO2/SiC Interface | Si K-edge | DEY-EXAFS | Si-O bond distance | 1.57 Å | tytlabs.co.jp |

| Gallium-implanted SiC | Ga K-edge | EXAFS | Local structure | Recovers long-range order after annealing at 1600 °C. | iucr.org |

X-ray Scattering Techniques for Structural Evolution

X-ray scattering techniques, primarily X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), are fundamental to tracking the structural evolution from the liquid precursor solution to the final solid ceramic.

XRD is used to identify crystalline phases. During the pyrolysis of a this compound-derived gel, XRD patterns typically show a broad "amorphous halo," indicating a lack of long-range order. mdpi.com As the pyrolysis temperature increases, typically above 1000 °C, this broad peak may intensify, and new, sharper peaks can emerge, signifying the nucleation and growth of nanocrystalline phases, such as β-SiC (β-cristobalite) or silicon, within the amorphous SiOC matrix. mdpi.com By tracking the position and width of these peaks at different temperatures, one can study the kinetics of crystallization and determine the size of the crystallites. mdpi.comnih.gov

SAXS, on the other hand, probes larger length scales (typically 1-100 nm) and is used to characterize the evolution of porosity, phase separation, and nanoparticle networks. In the sol-gel stage, SAXS can monitor the formation and growth of precursor aggregates. During pyrolysis, it can track the development of microporosity resulting from the release of volatile organic groups. osti.gov

Table 3: Structural Evolution of Polymer-Derived SiOC Ceramics as a Function of Pyrolysis Temperature by XRD This table is interactive. Click on the headers to sort.

| Pyrolysis Temperature (°C) | Key XRD Findings | Inferred Structure | Reference |

|---|---|---|---|

| 1000 | Broad peak around 2θ = 22°, no sharp peaks. | Predominantly amorphous SiOC with some amorphous SiO₂ character. | mdpi.com |

| 1200 | Intensified broad peak at 2θ = 22°, weak broad peak emerges at 2θ = 35.6°. | Increased crystallinity of the amorphous matrix; emergence of β-SiC microcrystals. | mdpi.com |

| 1400 | Further intensified broad peak at 2θ = 22°. | Continued growth or ordering of the amorphous and crystalline phases. | mdpi.com |

Rheological Studies of Precursor Solutions and Gels

The processability of this compound, whether for creating coatings, fibers, or bulk monoliths, is governed by the rheological properties of its precursor solutions and the resulting gels. Rheology is the study of the flow and deformation of matter, providing critical data on viscosity, viscoelasticity, and gelation behavior.

For sol-gel processing, rheological measurements are used to monitor the increase in viscosity as the hydrolysis and condensation reactions proceed, leading to the sol-gel transition (gel point). Understanding this behavior is essential for controlling the working life of the precursor solution and for optimizing coating techniques like dip-coating or spin-coating.

In precursor systems, the addition of fillers or other polymers can significantly alter the rheology. For example, incorporating nanoparticles into a related polysilazane precursor was shown to increase its viscosity, especially at low shear rates, and induce shear-thinning behavior. mpg.de This non-Newtonian behavior is crucial for processes like 3D printing or injection molding. The thixotropy, or the time-dependent shear thinning property, can also be quantified, which is important for understanding how the material will behave after a shearing force is removed. mpg.de High viscosity in precursor systems can also impact reaction kinetics, potentially slowing down the sol-gel reactions. science.gov

Table 4: Rheological Properties of Organosilicon Precursor Systems This table is interactive. Click on the headers to sort.

| System | Observation | Key Parameter | Significance | Reference |

|---|---|---|---|---|

| Pure Polysilazane | Behaves as a Newtonian fluid over a wide shear rate. | Thixotropy = 470 Pa/s | Predictable flow behavior, suitable for simple coating. | mpg.de |

| Polysilazane + pristine SWNTs | Increased viscosity and shear-thinning behavior emerges. | Thixotropy = 3970 Pa/s | Improved structural integrity of the precursor for shaping applications. | mpg.de |

| Polysilazane + modified SWNTs | More pronounced viscosity increase and hysteresis. | Thixotropy = 12100 Pa/s | Enhanced shear-thinning and shape retention, beneficial for printing complex structures. | mpg.de |

| IL-mediated sol-gel | Ionic Liquids (ILs) can act as porogenic agents. | Viscosity | High viscosity of ILs can slow sol-gel reactions but can be used to create porous structures. | science.gov |

Applications of Bis Ethoxydimethylsilyl Methane in Advanced Materials Development

Precursors for Silica (B1680970) and Hybrid Inorganic-Organic Materials

Bis(ethoxydimethylsilyl)methane is a key ingredient in the synthesis of advanced materials due to its ability to form stable, flexible, and durable structures. Its role as a precursor for silica and hybrid materials is particularly noteworthy.

Sol-Gel Synthesis of Silicon Dioxide and Silica-Based Ceramics

The sol-gel process is a versatile method for creating silicon dioxide (silica) and silica-based ceramics with tailored properties. In this process, a precursor molecule, such as this compound, undergoes hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network). googleapis.com

This compound is an effective precursor in sol-gel synthesis. googleapis.com The ethoxy groups on the silicon atoms are hydrolyzable, meaning they react with water to form silanol (B1196071) groups (Si-OH). These silanol groups can then condense with each other to form siloxane bridges (Si-O-Si), creating a three-dimensional network that constitutes the silica material. The presence of the methane (B114726) bridge between the two silicon atoms imparts a degree of flexibility to the resulting ceramic structure. This can be advantageous in applications where some mechanical compliance is required.

The use of this compound and similar organosilanes in sol-gel processes allows for the creation of materials with specific properties, such as controlled porosity and surface area. researchgate.net These materials find applications in various fields, including as dielectric materials in electronics. googleapis.com

Fabrication of Hybrid Materials for Functional Applications

Hybrid inorganic-organic materials combine the properties of both inorganic components (like silica) and organic components (like polymers) at the molecular level. frontiersin.orgresearchgate.net This synergy can lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. frontiersin.orgresearchgate.net this compound is a valuable precursor for creating these hybrid materials. smolecule.com

The organic methane bridge in this compound is retained within the final material structure, creating an inorganic-organic hybrid. smolecule.comtcichemicals.com These materials can be tailored for a wide range of functional applications, including:

Coatings: Providing protective and functional surfaces. dakenchem.com

Adhesives and Sealants: Offering strong and durable bonding between different materials. dakenchem.com

Biomedical Devices: Where biocompatibility and specific surface interactions are crucial. rsc.org

The ability to incorporate organic functionalities directly into an inorganic matrix through precursors like this compound is a key advantage in designing materials for advanced applications. rsc.org

Development of Porous Materials (e.g., MOFs) for Gas Storage

Porous materials, such as Metal-Organic Frameworks (MOFs), are crystalline materials with a very high surface area and tunable pore sizes. nih.govrsc.org These properties make them highly promising for applications like gas storage and separation. nih.govrsc.org MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers. mdpi.com

While this compound is not a direct component of the MOF structure itself, its derivatives and similar organosilane compounds can be used to modify the properties of MOFs or to create other porous materials. The principles of creating porous networks through controlled cross-linking, as seen in the sol-gel synthesis with this compound, are relevant to the broader field of porous material development. researchgate.netgelest.com

The development of porous materials for gas storage, particularly for clean energy applications like hydrogen and methane storage, is an active area of research. rsc.orgjrasb.com The ability to design materials with specific pore sizes and chemical functionalities is crucial for selectively adsorbing and storing gas molecules. nih.govberkeley.edu

Role in Polymer Science and Elastomer Technologies

This compound also plays a crucial role in the field of polymer science, particularly in the manufacturing of silicone-based materials.

Crosslinking Agents in Silicone Rubber Manufacturing

Silicone rubber is a highly versatile elastomer known for its thermal stability, flexibility, and resistance to moisture and weathering. The properties of silicone rubber are largely determined by the degree of cross-linking within its polymer network. Cross-linking is the process of forming chemical bonds between polymer chains, which transforms a liquid or soft material into a more rigid and durable one.

This compound and similar compounds, such as Bis(methyldimethoxysilyl)methane, are used as cross-linking agents in the manufacturing of silicone rubber. dakenchem.com The hydrolyzable ethoxy groups react to form siloxane bonds, creating a three-dimensional network that reinforces the silicone polymer. dakenchem.com This process significantly improves the mechanical strength and thermal stability of the resulting silicone rubber, making it suitable for demanding applications like seals and gaskets. dakenchem.com

Modifiers for Polymeric Networks and Resins

For instance, the introduction of siloxane linkages can improve the thermal resistance and flame retardancy of epoxy resins. researchgate.net In other polymer systems, the addition of silane (B1218182) modifiers can enhance mechanical properties, such as toughness and tensile strength, and increase the hydrophobicity of the material. researchgate.netresearchgate.net A related compound, 1,4-bis(ethoxydimethylsilyl)benzene, has been used to synthesize silicone resins with improved thermal stability due to the incorporation of the rigid silphenylene units. researchgate.net

The versatility of this compound and its analogues as modifiers stems from their ability to react with and integrate into different polymer structures, thereby tailoring the final properties of the material for specific applications. researchgate.net

Interfacial Science and Surface Modification Technologies

The ability to precisely control the surface properties of materials is fundamental to creating advanced technologies. This compound serves as a versatile molecule in this domain, enabling the modification of various substrates to enhance performance and introduce new functionalities.

Surface Functionalization of Nanomaterials and Biomaterials

The functionalization of nanomaterial and biomaterial surfaces is critical for their application in fields ranging from medicine to electronics. nih.govrsc.orgsciforum.net This process involves altering the surface to improve properties like biocompatibility, stability, and reactivity. rsc.orgsmolecule.comCurrent time information in Bangalore, IN. Bis-silanes, including this compound, are instrumental in this area. Their two silicon-containing groups allow them to form robust, durable bonds with substrates. alfa-chemistry.com

This bifunctional nature is particularly advantageous for creating self-assembled monolayers (SAMs) on various surfaces. alfa-chemical.com These highly ordered molecular layers can precisely control surface characteristics such as wettability and adhesion, which is crucial for influencing processes like biocompatibility. smolecule.comalfa-chemical.com For instance, modifying a biomaterial's surface is a key strategy to improve its interaction with biological systems, reducing rejection and infection risks. smolecule.comgoogleapis.com The covalent grafting of silane-based molecules is a common method to achieve stable surface functionalization, enhancing properties like cell adhesion and stain resistance while maintaining the bulk characteristics of the material. rsc.orgsmolecule.com

In the realm of nanomaterials, surface modification is essential for their use in nanomedicine, for applications such as drug delivery and medical imaging. sciforum.netresearchgate.netresearchgate.net The modification of nanoparticle surfaces with ligands or polymers can improve their stability in physiological conditions and enable targeted delivery to specific cells or tissues. researchgate.netgoogle.com A patent has described the use of this compound in the formulation of organic polysilica materials for spin-on coatings, demonstrating its utility in creating uniform, defect-free layers, a critical requirement for applications in microelectronics. rsc.org

Coupling Agents for Composite Materials and High-Performance Coatings

This compound and related bis-silanes function as highly effective coupling agents, creating a stable bridge between inorganic and organic materials within a composite structure. gelest.comosti.gov This chemical linkage at the interface is vital for transferring stress from the polymer matrix to the reinforcing filler, significantly enhancing the mechanical properties and durability of the final material. gelest.com

These agents can be applied by treating the surface of inorganic fillers before they are mixed with the organic resin or by adding them directly into the resin. osti.gov The ethoxy groups on the silane hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic materials like glass fibers, silica, or metal oxides. alfa-chemistry.comgelest.com The organic part of the silane molecule interacts with the polymer matrix, forming a durable bond. alfa-chemistry.com

A key advantage of bis-silanes, also known as dipodal silanes, is their enhanced hydrolytic stability compared to conventional monosilanes. alfa-chemistry.com Because they can form more bonds with the substrate surface, they create a more durable interface that is resistant to moisture, which is a common cause of failure in composite materials. alfa-chemistry.comosti.gov This leads to improved mechanical properties, better wet adhesion, and longer product shelf life for composites and coatings. alfa-chemistry.comosti.gov For instance, a closely related compound, bis(methyldimethoxysilyl)methane, is utilized as a coupling agent to improve bond strength in adhesives and sealants and to enhance adhesion and durability in high-performance coatings for automotive, construction, and aerospace applications. acs.org Similarly, this compound is noted as a valuable intermediate for creating sol-gel coatings and organic-inorganic hybrid polymers. fishersci.com

| Compound Family | Application | Key Research Finding | Reference |

|---|---|---|---|

| Bis-silanes (Dipodal Silanes) | Surface Modification / Adhesion Promoter | Provide significantly increased hydrolytic stability (~10,000 times greater than conventional silanes) leading to improved durability and bonding. | alfa-chemistry.com |

| This compound | Spin-on Coatings | Used to formulate organic polysilica materials for uniform, defect-free cap layers in microelectronics manufacturing. | rsc.org |

| Bis(methyldimethoxysilyl)methane | Coupling Agent | Enhances bond strength in adhesives and sealants and improves scratch resistance and durability in high-performance coatings. | acs.org |

| Bis(triethoxysilyl)methane (B91341) | Composite Materials | Forms methylene-bridged mesoporous structures that can be used in hybrid inorganic-organic polymers. | fishersci.commdpi.com |

Catalytic Applications and Precursors for Catalysts

In the field of catalysis, this compound serves as a building block for creating sophisticated catalyst systems. Its structure allows for the synthesis of robust supports and its integration into catalytically active frameworks.

Design and Synthesis of Supported Catalysts

A supported catalyst consists of an active catalytic species dispersed on a high-surface-area support material. The support not only provides mechanical stability but can also influence the catalyst's activity and selectivity. Methylene-bridged bis-silanes, such as bis(triethoxysilyl)methane (BTEM), are key precursors in the synthesis of a class of materials known as Periodic Mesoporous Organosilicas (PMOs). smolecule.comgelest.comfishersci.commdpi.com

PMOs are hybrid materials that have organic groups integrated directly into the framework of their porous silica structure. smolecule.com The synthesis typically involves the co-condensation of the bis-silane precursor with a silica source in the presence of a surfactant template. gelest.com After removal of the surfactant, a highly ordered porous material with methylene (B1212753) bridges (-CH2-) incorporated into the silica walls remains. osti.govmdpi.com

These PMOs serve as excellent supports for catalysts. smolecule.com Their high surface area allows for fine dispersion of active metal nanoparticles, and the organic groups within the framework can be further functionalized to anchor catalytic sites. fishersci.com For example, researchers have synthesized magnetic periodic mesoporous organosilica nanocomposites by co-condensing BTEM and tetraethoxysilane around iron oxide nanoparticles. gelest.com This magnetic support was then functionalized and loaded with a palladium complex to create a highly effective and easily recoverable catalyst for organic reactions. gelest.com The robust, porous structure derived from the bis-silane precursor is critical to the stability and efficiency of the final supported catalyst.

Precursors in Homogeneous and Heterogeneous Catalysis

This compound functions as a versatile precursor for both homogeneous and heterogeneous catalytic materials. Its bifunctional nature allows it to be a building block for organic-inorganic hybrid materials with tailored properties for catalytic applications. alfa-chemistry.com

In heterogeneous catalysis, the primary application is in the synthesis of the aforementioned Periodic Mesoporous Organosilicas (PMOs). smolecule.com These materials, derived from bridged organosilane precursors like this compound, can themselves act as catalysts or be functionalized to do so. smolecule.comfishersci.com For instance, PMOs with phenylene bridges have been functionalized with sulfonic acid groups to create solid acid catalysts. fishersci.com The incorporation of the organic bridge directly into the silica framework provides a material with unique properties compared to catalysts where the active group is simply grafted onto a silica surface.

In the context of homogeneous catalysis, organometallic compounds, which contain metal-carbon bonds, are often used as catalysts. This compound can serve as a ligand in organometallic chemistry. alfa-chemistry.com The silicon atoms can coordinate with a metal center, influencing its electronic properties and, consequently, its reactivity and catalytic performance. Research is ongoing to explore the potential of such complexes as new catalysts for various organic transformations. alfa-chemistry.com While many industrial processes rely on heterogeneous catalysts for their ease of separation, the study of homogeneous systems provides fundamental insights into reaction mechanisms. nih.gov

| Precursor | Derived Material | Catalytic Application | Key Feature | Reference |

|---|---|---|---|---|

| Bis(triethoxysilyl)methane (BTEM) | Magnetic Periodic Mesoporous Organosilica (YS-MPMO) | Support for Palladium (Pd) catalyst in oxidative coupling reactions. | Yolk-shell structure with high surface area and magnetic recoverability. | gelest.com |

| Bis(triethoxysilyl)methane (BTEM) | Periodic Mesoporous Organosilica (PMO) | Nanocatalyst for synthesis of 3,3'-arylmethylene-bis-4-hydroxycoumarins. | Highly active and recyclable catalyst in water, avoiding toxic metals. | smolecule.com |

| Bis(triethoxysilyl)ethane (BTSE) | Functionalized Periodic Mesoporous Organosilica (PMO) | Support for various catalytic groups (amine, thiol, pyridine). | Direct functionalization by co-condensation with organosilanes. | |

| This compound | Organometallic Complexes | Potential homogeneous catalysts for organic transformations. | Acts as a ligand, modifying the reactivity of the metal center. | alfa-chemistry.com |

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthetic Routes for Bis(ethoxydimethylsilyl)methane

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methodologies. For this compound, future research is expected to focus on greener pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current industrial production of similar organosilicon compounds, like bis(alkoxysilyl)alkanes, often relies on methods that can be resource-intensive and generate hazardous byproducts. google.com A significant area of research is the move away from chlorine-based chemistries, which are common in the production of silane (B1218182) precursors. google.com Chlorine-free routes, such as the direct synthesis from silicon metal and alcohols, represent a more sustainable alternative. csic.es

One promising approach is the hydrosilylation of dienes with trialkoxysilanes using catalysts that are less expensive and more selective than traditional platinum-based catalysts. google.com For instance, the use of triruthenium dodecacarbonyl as a catalyst for the hydrosilylation of dienes has shown high selectivity and efficiency under normal pressure conditions. google.com Another avenue involves the use of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes with alcohols, which can be conducted in green solvents at room temperature. csic.es This method not only produces the desired alkoxysilane but also generates hydrogen gas as a valuable byproduct, contributing to a circular economy. csic.es

Furthermore, solvent-free synthesis methods are gaining traction. Research on the synthesis of related bis(imidazolium) salts, which are precursors for N-heterocyclic carbene catalysts, has demonstrated the feasibility of high-yield, solvent-free reactions. researchgate.net Applying these principles to the synthesis of this compound could significantly reduce the environmental footprint of its production. The development of one-pot multicomponent condensation strategies, which are being explored for compounds like bis(indolyl)methanes, also offers a template for more efficient and atom-economical syntheses. orientjchem.orgresearchgate.net

| Synthetic Approach | Catalyst/Conditions | Advantages |

| Hydrosilylation of Dienes | Triruthenium dodecacarbonyl | High selectivity, normal pressure, lower cost than Pt catalysts google.com |

| Dehydrogenative Coupling | Cobalt-based catalyst, room temperature, green solvents | Produces H2 byproduct, mild conditions, circular economy potential csic.es |

| Solvent-Free Synthesis | Grinding, mild heating | Reduced solvent waste, high yields, operational simplicity researchgate.netnih.gov |

| One-Pot Condensation | Various green catalysts | Reduced reaction steps, atom economy, lower energy consumption orientjchem.orgresearchgate.net |

Integration into Multifunctional and Responsive Material Systems

The unique structure of this compound, featuring two reactive ethoxydimethylsilyl groups linked by a flexible methylene (B1212753) bridge, makes it an ideal building block for advanced materials with tailored properties. Future research will likely focus on integrating this compound into multifunctional and responsive systems.

This compound can serve as a precursor for creating hybrid organic-inorganic materials with enhanced thermal stability and mechanical properties. By controlling the hydrolysis and polycondensation reactions, it is possible to form crosslinked networks with specific porosities and surface functionalities. waseda.jp For example, studies on similar bis(triethoxysilyl)alkanes have shown that they can be used to create microporous xerogels with high surface areas. waseda.jp The incorporation of this compound into silicone resins has been shown to improve their thermal stability. researchgate.net

A particularly exciting area is the development of "smart" or responsive materials. The silyl (B83357) ether linkages that can be formed from this compound are susceptible to cleavage under certain conditions, which can be exploited to create materials that respond to stimuli such as pH, temperature, or specific chemicals. csic.esacs.org This could lead to applications in drug delivery, self-healing materials, and sensors. For instance, the hydrolysis of silanes catalyzed by iridium(III) bis-N-heterocyclic carbene complexes demonstrates the potential for controlled release of molecules. csic.esacs.org

The synthesis of novel ferrocenyl multi-functional silyl ether compounds from related bis-silane precursors highlights the potential for creating materials with unique electronic and catalytic properties. researchgate.net By incorporating different functional groups into the polymer backbone derived from this compound, it is possible to design materials with a combination of properties, such as hydrophobicity, conductivity, and bioactivity.

Advanced Computational Design and Optimization of this compound-Based Materials

Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and the rational design of new compounds and materials. For this compound, advanced computational methods like Density Functional Theory (DFT) will play a crucial role in accelerating research and development.